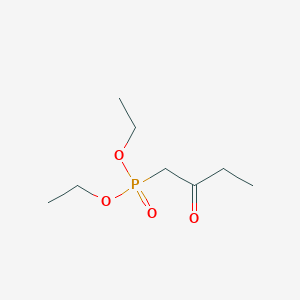

Diethyl (2-oxobutyl)phosphonate

描述

Diethyl (2-oxobutyl)phosphonate, also known as (2-oxobutyl)phosphonic acid diethyl ester, is an organic compound with the molecular formula C8H17O4P and a molecular weight of 208.19 g/mol . It is a colorless to slightly yellow liquid that is flammable and soluble in non-polar solvents such as petroleum ether and diethyl ether . This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and other industries.

准备方法

Diethyl (2-oxobutyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethylchlorophosphine with 2-butanol under basic conditions . The reaction typically proceeds as follows:

Reactants: Diethylchlorophosphine and 2-butanol.

Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

Products: this compound and hydrogen chloride as a byproduct.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反应分析

Three-Component Coupling with Mannich Bases

Diethyl (2-oxobutyl)phosphonate participates in three-component reactions with Mannich bases 9 and ammonium acetate 1 to yield pyridine-3-phosphonates 10 under catalytic conditions (Scheme 1) .

Reaction Conditions

-

Catalyst: Montmorillonite K-10

-

Temperature: 80–100°C

-

Solvent: Acetonitrile

-

Oxidizing agent: Atmospheric oxygen

Mechanism

-

Enamine Formation : The phosphonate reacts with ammonia (generated in situ from ammonium acetate) to form enamine intermediate 11 .

-

Michael Addition : The enamine undergoes addition to α,β-unsaturated carbonyl compounds (derived from thermal decomposition of Mannich bases).

-

Cyclization : The intermediate ketoamine 12 cyclizes to form dihydropyridine 13 .

-

Oxidation : Dihydropyridine is oxidized to pyridine-3-phosphonate 10 by atmospheric oxygen.

Product Scope

| Substrate (Mannich Base) | Yield (%) | Product Structure |

|---|---|---|

| Aryl-substituted | 65–78 | Pyridine-3-phosphonate |

| Alkyl-substituted | 58–72 | Pyridine-3-phosphonate |

Formation of Dihydropyridine Intermediates

The compound serves as a precursor for dihydropyridines through enamine-mediated pathways. For example, coupling with acetylene derivatives 54 yields 4-phosphorylated pyridines 55 via aza-Michael addition and elimination .

Key Steps

-

Aza-Michael Addition : Pyridine reacts with diphenyl ethynyl ketone 54 to form intermediate 56 .

-

Phosphine Anion Addition : Phosphine oxide adds to the 4-position of the pyridine ring.

-

Elimination : Intermediate 57 undergoes isomerization and elimination to produce the final product.

Radical Coupling Reactions

Recent advances demonstrate its utility in radical-based couplings. For instance, N-ethoxypyridinium salts 43 react with secondary phosphine oxides under photocatalytic conditions to form 4-phosphorylated pyridines 44 .

Conditions

-

Photocatalyst: 3-Diphenylphosphoryl-6-methoxy-1-methyl-2(1H)-quinolinone

-

Light: Blue LED

-

Oxidant: Potassium persulfate

Mechanism

-

Single-electron transfer generates pyridinyl radical 45 .

-

Radical recombination with phosphine oxide produces the final product.

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Primary Products | Yield (%) |

|---|---|---|---|

| Three-component coupling | Mannich bases, K-10 catalyst | Pyridine-3-phosphonates | 58–78 |

| Oxidative cyclization | β-Oxo esters, activated carbon | Pyridine-2-phosphonates | 49–80 |

| Radical coupling | Photocatalyst, blue LED | 4-Phosphorylated pyridines | 62–85 |

Mechanistic Insights

-

Electrophilic Reactivity : The phosphonate group enhances electrophilicity at the α-carbon, facilitating nucleophilic additions.

-

Oxidation Sensitivity : Intermediate dihydropyridines require controlled oxidation to prevent over-oxidation to pyridine N-oxides.

-

Steric Effects : Bulky substituents on Mannich bases reduce yields due to hindered cyclization .

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis:

Diethyl (2-oxobutyl)phosphonate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows it to enhance the efficacy of antiviral and anticancer agents by acting as a building block for complex organic molecules.

Case Study:

Research has demonstrated that derivatives of this compound exhibit promising biological activities, particularly in enzyme inhibition, which is vital for developing new therapeutic agents .

| Pharmaceutical Application | Compound | Target Disease | Mechanism |

|---|---|---|---|

| Antiviral Agents | Various | Viral Infections | Enzyme Inhibition |

| Anticancer Agents | Various | Cancer | Cell Cycle Regulation |

Agricultural Chemistry

Formulation of Agrochemicals:

This compound is extensively used in creating agrochemicals, including pesticides and herbicides. Its phosphonate group enhances the effectiveness of these formulations, contributing to improved crop protection and increased agricultural yields.

Case Study:

Field trials have shown that formulations containing this compound significantly reduce pest populations while maintaining crop health, demonstrating its utility in sustainable agriculture practices .

| Agrochemical Application | Type | Effectiveness |

|---|---|---|

| Pesticides | Insecticides | High |

| Herbicides | Broad-spectrum | Moderate to High |

Material Science

Production of Specialty Polymers:

this compound is utilized in synthesizing specialty polymers and coatings that require enhanced durability and resistance to environmental factors.

Case Study:

Research indicates that polymers derived from this phosphonate exhibit superior thermal stability and mechanical properties compared to traditional materials .

| Material Application | Property Enhanced | Use Case |

|---|---|---|

| Specialty Polymers | Thermal Stability | Coatings |

| Coatings | Environmental Resistance | Construction Materials |

Analytical Chemistry

Reagent in Analytical Techniques:

This compound acts as a reagent in various analytical techniques, facilitating the detection and quantification of substances in complex mixtures.

Case Study:

In chromatography, this compound has been successfully employed as a derivatizing agent to improve the detection limits of certain analytes .

| Analytical Technique | Application | Benefit |

|---|---|---|

| Chromatography | Derivatization | Enhanced Sensitivity |

| Mass Spectrometry | Ionization | Improved Detection |

Organophosphorus Chemistry

Building Block for Organophosphorus Compounds:

this compound is a valuable precursor for synthesizing various organophosphorus compounds used in industrial applications such as flame retardants and plasticizers.

Case Study:

The synthesis of flame retardants from this compound has been shown to enhance fire resistance without compromising material integrity .

| Organophosphorus Application | Compound Type | Industry Use |

|---|---|---|

| Flame Retardants | Phosphonates | Electronics |

| Plasticizers | Phosphonates | Plastics Industry |

作用机制

The mechanism by which diethyl (2-oxobutyl)phosphonate exerts its effects depends on the specific reaction or application. . These complexes can then undergo further chemical transformations, leading to the desired products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

相似化合物的比较

Diethyl (2-oxobutyl)phosphonate can be compared with other similar compounds, such as:

Diethyl (2-oxopropyl)phosphonate: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.

Dimethyl (2-oxobutyl)phosphonate: Similar but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.

Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains a phenyl group, which introduces aromatic characteristics and different reactivity.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications .

生物活性

Diethyl (2-oxobutyl)phosphonate, a phosphonic acid derivative, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a phosphonic acid group along with two ethyl ester groups. The compound is synthesized through the reaction of diethyl phosphite with 3-methyl-2-oxobutanal under controlled conditions, typically involving solvents and catalysts to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It acts as an inhibitor by binding to the active sites of specific enzymes, thereby modulating biochemical pathways. This mechanism has implications for its use as a potential therapeutic agent in enzyme inhibition .

Enzyme Inhibition

This compound has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmitter regulation. Such inhibition can lead to increased levels of acetylcholine, which may have therapeutic benefits in conditions like Alzheimer's disease .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including:

- Direct Esterification : Reacting phosphonic acid derivatives with alcohols.

- Michael Addition : Utilizing β-oxo esters in reactions with nucleophiles.

- Oxidative Coupling : Involving Mannich bases and ammonium acetate under specific catalytic conditions .

These synthetic routes not only provide high yields but also allow for the modification of the compound to enhance its biological activity.

Case Study 1: Enzyme Inhibition

A study by Abdou et al. demonstrated that this compound could inhibit AChE effectively, leading to increased acetylcholine levels in vitro. This suggests its potential use in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Activity

In a comparative study, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant antibacterial activity, supporting further investigation into its application as an antimicrobial agent .

Research Findings Summary Table

属性

IUPAC Name |

1-diethoxyphosphorylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O4P/c1-4-8(9)7-13(10,11-5-2)12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBVFZDYDHGZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405349 | |

| Record name | Diethyl (2-oxobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-73-8 | |

| Record name | Diethyl P-(2-oxobutyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2-oxobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。